3,5-Difluoro-4-methoxybenzaldehyde
Overview
Description
3,5-Difluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 and is typically stored at ambient temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-difluoro-4-methoxybenzaldehyde . The InChI code is 1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . The InChI key is KBSLGHDKSCGXKQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 38-41°C and a predicted density of 1.289 g/cm3 . It is a solid substance and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Anticancer Activity
3,5-Difluoro-4-methoxybenzaldehyde has been investigated in the context of cancer research. A study focused on the synthesis of fluorinated benzaldehydes, including 3,5-Difluoro-4-methoxybenzaldehyde, for their use in creating fluoro-substituted stilbenes. These compounds were analogs of the anticancer combretastatins, and the research revealed that the most active fluoro analogue retained potent cell growth inhibitory properties similar to combretastatin A-4 (Lawrence et al., 2003).
Spectroscopic and Quantum Chemical Investigations
Another study focused on the spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical aspects of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is structurally related to 3,5-Difluoro-4-methoxybenzaldehyde. This investigation utilized density functional theory (D(DFT) to explore the optimized geometry, vibrational frequencies, NMR chemical shifts, and other spectroscopic characteristics of the compound (Abbas, Gökce, & Bahçelī, 2016).
Synthesis and Chemical Analysis
Research has also been conducted on the facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which shares a close structural relationship with 3,5-Difluoro-4-methoxybenzaldehyde. The study proposed a simplified synthetic method, which avoided the use of concentrated hydrochloric and sulfuric acid, thereby reducing the environmental impact and cost of production (Wang Bao-jie, 2006).
Intramolecular Charge Transfer Effects
Further research examined the intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde, another structurally similar compound. The study included analysis of absorption and fluorescence spectral characteristics in different solvents, providing insights into the molecular behavior of these types of compounds (Rajendiran & Balasubramanian, 2008).
Synthesis and Ab Initio/DFT Studies
The molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole, derived from 4-methoxybenzaldehyde, were investigated using ab initio and DFT methods. This research provides insight into the molecular properties of compounds related to 3,5-Difluoro-4-methoxybenzaldehyde (Arslan & Algül, 2007).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSLGHDKSCGXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560444 | |
Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxybenzaldehyde | |
CAS RN |
654-11-5 | |
Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 654-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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